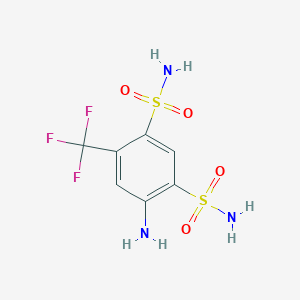

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide involves several steps:

Starting Material: The process begins with trichlorotoluene.

Fluorination: Trichlorotoluene reacts with antimony trifluoride to form trifluorotoluene.

Nitration: The trifluorotoluene is then nitrated using a mixed acid to produce nitrotrifluorotoluene.

Reduction: The nitro group is reduced to an amino group.

Chlorosulfonation: The compound undergoes chlorosulfonation.

Amination: Finally, the chlorosulfonated product is aminated to yield this compound.

Analyse Des Réactions Chimiques

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide undergoes various chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

Reduction: The compound can be reduced, particularly the sulfonamide groups.

Substitution: It can undergo substitution reactions, especially at the amino group and the trifluoromethyl group.

Common Reagents and Conditions: Typical reagents include reducing agents like hydrogen in the presence of a catalyst, and oxidizing agents such as potassium permanganate. The reactions often occur under controlled temperatures and pressures.

Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Carbonic Anhydrase Inhibition

TFMSAA is recognized for its ability to inhibit carbonic anhydrase, an enzyme that plays a critical role in maintaining acid-base balance in the body. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema. By reducing intraocular pressure, TFMSAA may serve as a potential treatment for glaucoma, a condition characterized by increased pressure within the eye.

2. Anti-Tumor Activity

Research indicates that TFMSAA exhibits anti-tumor properties. Its mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation. This makes it a candidate for further investigation in cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.

Environmental Applications

Wastewater Treatment

TFMSAA has been identified as a useful compound in wastewater treatment processes. Its properties allow it to interact with pollutants, aiding in their breakdown and removal from contaminated water sources. This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Synthesis and Production

The synthesis of TFMSAA typically involves several chemical reactions including sulfonation and amination processes. A notable method includes using m-nitrobenzaldehyde as a starting material, followed by a series of reactions that yield high-quality TFMSAA with good yields. The process is designed to be environmentally friendly and efficient, catering to both pharmaceutical and industrial needs.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-tumor effects | Demonstrated significant growth inhibition in cancer cell lines when treated with TFMSAA. |

| Study B | Glaucoma treatment | Showed reduction in intraocular pressure in animal models, suggesting potential for clinical application. |

| Study C | Environmental impact | Found effective in reducing pollutants in wastewater samples, indicating utility in environmental management. |

Mécanisme D'action

The primary mechanism of action of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound can reduce intraocular pressure in glaucoma and exhibit anti-tumor activity by disrupting cellular pH regulation .

Comparaison Avec Des Composés Similaires

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide can be compared with similar compounds such as:

5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide: Shares a similar structure but differs in the position of the amino group.

Bendroflumethiazide Impurity A: Another related compound used in pharmaceutical applications.

2,4-Disulfamyl-5-trifluoromethylaniline: Similar in structure and used for similar applications.

The uniqueness of this compound lies in its specific inhibitory action on carbonic anhydrase and its potential therapeutic applications .

Activité Biologique

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, also known as TFMSAA, is a sulfonamide compound with significant biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C7H8F3N3O4S2

- Molecular Weight : 319.28 g/mol

- CAS Number : 654-62-6

- Structure : The compound features a trifluoromethyl group and two sulfonamide groups attached to a benzene ring.

TFMSAA primarily functions as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can affect various physiological processes, including acid-base balance and fluid secretion in tissues.

Inhibition Potency

Recent studies have demonstrated that TFMSAA exhibits varying inhibition constants () against different isoforms of carbonic anhydrases:

- hCA I : values ranging from 36 to 120 nM.

- hCA II : More potent inhibition with values between 5.9 and 14.2 nM.

- hCA IX and XII : Moderate inhibition with values ranging from 55 to 128 nM .

Antitumor Activity

TFMSAA has been investigated for its potential as an anti-tumor agent. The inhibition of carbonic anhydrases can lead to reduced tumor growth by disrupting the acid-base balance within the tumor microenvironment. This mechanism is particularly relevant in cancers that rely heavily on aerobic metabolism.

Antiglaucoma Properties

The compound is also being explored for its applications in treating glaucoma. By inhibiting carbonic anhydrases in the eye, TFMSAA may help reduce intraocular pressure, a critical factor in managing glaucoma .

Study on Carbonic Anhydrase Inhibition

A study published in Journal of Medicinal Chemistry highlighted the effectiveness of TFMSAA against various carbonic anhydrase isoforms. The researchers found that modifications to the sulfonamide structure could enhance inhibitory activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

In Vivo Efficacy

In vivo studies have shown promising results for TFMSAA in animal models of pancreatic cancer. The compound demonstrated significant cytotoxic effects when tested under conditions that forced cells to rely on oxidative phosphorylation (OXPHOS), indicating its potential as a therapeutic agent in cancer treatment .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N3O4S2 |

| Molecular Weight | 319.28 g/mol |

| CAS Number | 654-62-6 |

| hCA I Inhibition Constant | 36 - 120 nM |

| hCA II Inhibition Constant | 5.9 - 14.2 nM |

| hCA IX Inhibition Constant | 55 - 128 nM |

| hCA XII Inhibition Constant | 55 - 128 nM |

Propriétés

IUPAC Name |

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVABEGPNKGLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215710 | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-62-6 | |

| Record name | 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 654-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBN90877RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DTA?

A: DTA exhibits inhibitory effects on both cyclic AMP phosphodiesterase and carbonic anhydrase. [] While its exact mechanism on phosphodiesterase requires further investigation, DTA binds to carbonic anhydrase, potentially impacting enzymatic activity. []

Q2: How does the structure of DTA relate to its activity?

A: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of sulfonamide groups in DTA's structure suggests potential for antibacterial and antifungal activity, as observed with similar sulfonamide-derived chromones. [] Further research is needed to elucidate the impact of specific structural modifications on DTA's potency and selectivity.

Q3: How is DTA quantified in pharmaceutical formulations?

A: A high-pressure liquid chromatography (HPLC) method has been developed to quantify DTA in hydroflumethiazide formulations. [] This method, employing a bonded pellicular packing and an internal standard, enables accurate determination of DTA concentration. []

Q4: What is the significance of DTA binding to erythrocyte carbonic anhydrase?

A: DTA demonstrates a higher binding affinity to erythrocyte carbonic anhydrase compared to its parent compound, hydroflumethiazide (HFT). [] This preferential binding of DTA may influence its distribution and pharmacokinetic profile within the body. []

Q5: What are the potential applications of DTA beyond its association with hydroflumethiazide?

A: Given its structural similarity to other sulfonamide-derived compounds, DTA might possess antibacterial and antifungal properties. [] Further investigation into its spectrum of activity and potential therapeutic applications in these areas is warranted.

Q6: What are the limitations of the existing research on DTA?

A6: The provided research primarily focuses on DTA's quantification and interaction with specific enzymes. Further studies are needed to fully understand its toxicological profile, long-term effects, and potential for broader therapeutic applications. Investigations into its environmental impact and degradation pathways are also lacking.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.